N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Overview
Description
N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is a complex organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of N-phenyl-6-(trifluoromethyl)aniline, followed by methylation. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and methylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing advanced chemical reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the compound during production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N-Methyl-2,4-diamino-N-phenyl-6-(trifluoromethyl)aniline, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Scientific Research Applications
N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to interact with intracellular targets. The nitro groups can participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)aniline
- 2,4-Dinitro-N-phenyl-aniline
- N-Methyl-2,4-dinitroaniline
Uniqueness
N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for a wide range of applications compared to similar compounds .
Properties
IUPAC Name |
N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O4/c1-18(9-5-3-2-4-6-9)13-11(14(15,16)17)7-10(19(21)22)8-12(13)20(23)24/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNXMMTVIAGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069815 | |
Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63333-32-4 | |
Record name | N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63333-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline in the synthesis of bromethalin?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of bromethalin. [] The process involves a bromination reaction where this compound reacts to form N-Methyl-2,4-dinitro-N-(2,4 dibromobenzene)-6-(trifluoromethyl)aniline, which is then further brominated to yield the final product, bromethalin. []
Q2: What are the advantages of the described synthetic route for bromethalin using this compound as an intermediate?
A2: The research highlights several advantages of this specific synthetic route:
- Convenience and Simplicity: The process is regarded as straightforward and efficient for bromethalin production. []
- Environmental Friendliness: The reactions are designed to minimize pollution and environmental impact. []
- Accessibility of Materials: The required starting materials are readily available. []
- Cost-Effectiveness: The synthesis requires relatively low equipment investment. []
- High Purity: The process yields bromethalin with high purity levels. []
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